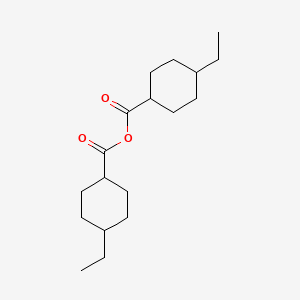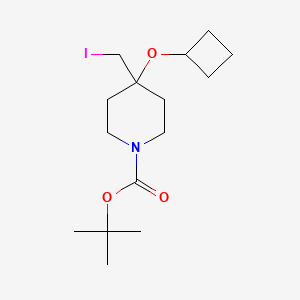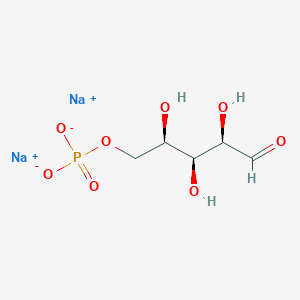
4-Ethyl-1-cyclohexanecarboxylic anhydride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Ethyl-1-cyclohexanecarboxylic anhydride is an organic compound with the molecular formula C10H16O3 It is a derivative of cyclohexanecarboxylic acid, where the carboxylic acid group is converted into an anhydride
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Ethyl-1-cyclohexanecarboxylic anhydride typically involves the reaction of 4-ethylcyclohexanecarboxylic acid with acetic anhydride or another dehydrating agent. The reaction is usually carried out under reflux conditions to facilitate the formation of the anhydride.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes where the reactants are continuously fed into a reactor, and the product is continuously removed. This method ensures higher efficiency and yield compared to batch processes.
Chemical Reactions Analysis
Types of Reactions: 4-Ethyl-1-cyclohexanecarboxylic anhydride undergoes various chemical reactions, including:
Hydrolysis: Reacts with water to form 4-ethylcyclohexanecarboxylic acid.
Alcoholysis: Reacts with alcohols to form esters.
Aminolysis: Reacts with amines to form amides.
Common Reagents and Conditions:
Hydrolysis: Water, often with a catalytic amount of acid or base.
Alcoholysis: Alcohols such as methanol or ethanol, often with a catalytic amount of acid.
Aminolysis: Amines such as ammonia or primary amines, often with a catalytic amount of base.
Major Products:
Hydrolysis: 4-Ethylcyclohexanecarboxylic acid.
Alcoholysis: 4-Ethylcyclohexanecarboxylate esters.
Aminolysis: 4-Ethylcyclohexanecarboxamide.
Scientific Research Applications
4-Ethyl-1-cyclohexanecarboxylic anhydride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Ethyl-1-cyclohexanecarboxylic anhydride involves nucleophilic acyl substitution reactions. The anhydride group is highly reactive towards nucleophiles, such as water, alcohols, and amines, leading to the formation of carboxylic acids, esters, and amides, respectively. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions.
Comparison with Similar Compounds
- Cyclohexanecarboxylic anhydride
- 4-Methyl-1-cyclohexanecarboxylic anhydride
- Cyclohexanecarboxylic acid
Comparison: 4-Ethyl-1-cyclohexanecarboxylic anhydride is unique due to the presence of the ethyl group, which can influence its reactivity and the properties of its derivatives. Compared to cyclohexanecarboxylic anhydride, the ethyl group provides steric hindrance and electronic effects that can alter the compound’s behavior in chemical reactions. Similarly, 4-Methyl-1-cyclohexanecarboxylic anhydride has a methyl group instead of an ethyl group, leading to different steric and electronic influences.
Properties
Molecular Formula |
C18H30O3 |
|---|---|
Molecular Weight |
294.4 g/mol |
IUPAC Name |
(4-ethylcyclohexanecarbonyl) 4-ethylcyclohexane-1-carboxylate |
InChI |
InChI=1S/C18H30O3/c1-3-13-5-9-15(10-6-13)17(19)21-18(20)16-11-7-14(4-2)8-12-16/h13-16H,3-12H2,1-2H3 |
InChI Key |
UHRGGAFSKGLANQ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CCC(CC1)C(=O)OC(=O)C2CCC(CC2)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethoxymethyl)oxolan-2-yl]-2,4-dioxopyrimidine-5-carboxylic acid](/img/structure/B12851729.png)

![(Z)-but-2-enedioic acid;4-(3-chloro-8-fluoro-2,10a-dihydro-1H-benzo[c][1,5]benzoxathiepin-1-yl)-1-methylpiperidine](/img/structure/B12851752.png)




